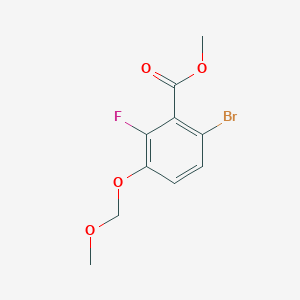

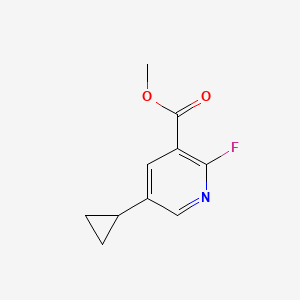

Methyl 5-cyclopropyl-2-fluoronicotinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

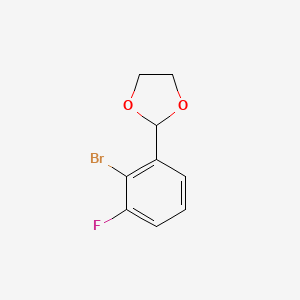

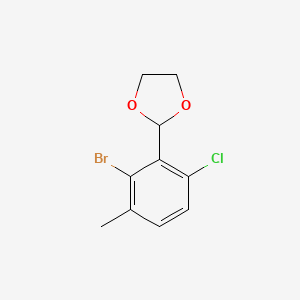

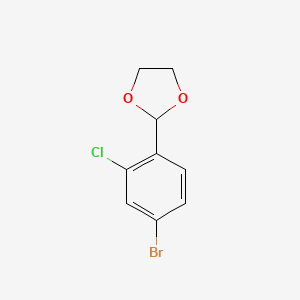

“Methyl 5-cyclopropyl-2-fluoronicotinate” is a chemical compound with the molecular formula C10H10FNO2 . It has a molecular weight of 195.19 . It is a building block used in various chemical reactions .

Molecular Structure Analysis

The InChI code for “Methyl 5-cyclopropyl-2-fluoronicotinate” is 1S/C10H10FNO2/c1-14-10(13)8-4-7(6-2-3-6)5-12-9(8)11/h4-6H,2-3H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.It should be stored at a temperature of 2-8°C . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .

Applications De Recherche Scientifique

Fluorinated Pyrimidines in Cancer Treatment

Developments in fluorine chemistry have significantly contributed to the precise use of fluorinated pyrimidines (FPs) like 5-Fluorouracil (5-FU) in cancer treatment. 5-FU, a widely used FP, treats over 2 million cancer patients annually. Research has improved 5-FU synthesis, including incorporating isotopes to study its metabolism and biodistribution, and preparing RNA and DNA substituted with FPs for biophysical studies. Computational and experimental studies have provided new insights into how FPs affect nucleic acid structure and dynamics. Beyond inhibiting thymidylate synthase, recent studies have discovered new roles for RNA modifying enzymes inhibited by 5-FU, contributing to its cytotoxicity. Furthermore, enzymes not previously linked to FP activity, like DNA topoisomerase 1, have been shown to mediate FP anti-tumor activity. The use of polymeric FPs may enable more precise cancer treatment in the era of personalized medicine (W. Gmeiner, 2020).

Fluoropyrimidines in Chemotherapy

The clinical applications of fluoropyrimidines such as 5-FU and 5-fluoro-2′-deoxyuridine (5-FUDR) have been reviewed, highlighting their biochemical and pharmacological studies in cancer patients. These studies emphasize their distribution and metabolic fate, concluding that 5-FU and 5-FUDR offer palliative benefits for patients with advanced cancer, especially affecting the breast and gastrointestinal tract tumors (C. Heidelberger & F. Ansfield, 1963).

Flucytosine in Antifungal and Cancer Therapy

Flucytosine (5-FC), a synthetic antimycotic compound, is converted into 5-FU within fungal cells, inhibiting RNA and DNA synthesis. While monotherapy with 5-FC is limited due to resistance development, its combination with amphotericin B treats severe systemic mycoses effectively. Recently, 5-FC has also been explored in cancer treatment, highlighting the need for close monitoring to avoid severe side effects like hepatotoxicity and bone-marrow depression (A. Vermes, H. Guchelaar, & J. Dankert, 2000).

5-FU's Mechanism of Action and Clinical Development

5-Fluorouracil (5-FU) remains a cornerstone in treating solid tumors over forty years after its introduction. The understanding of 5-FU's cellular pharmacology has improved, leading to combinations with modulatory agents that enhance its metabolism or cytotoxic effects. Clinical pharmacology insights have facilitated various schedules enhancing 5-FU's clinical usefulness (J. Grem, 2000).

Safety and Hazards

The safety information available indicates that “Methyl 5-cyclopropyl-2-fluoronicotinate” is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .

Propriétés

IUPAC Name |

methyl 5-cyclopropyl-2-fluoropyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO2/c1-14-10(13)8-4-7(6-2-3-6)5-12-9(8)11/h4-6H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNHJPOLCGKQVRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC(=C1)C2CC2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-cyclopropyl-2-fluoronicotinate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.